1-(3-(2,4-dimethoxyphenyl)-5-(8-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(2,4-dimethoxyphenyl)-3-(8-methoxynaphthalen-1-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(27)26-21(19-9-5-7-16-8-6-10-22(29-3)24(16)19)14-20(25-26)18-12-11-17(28-2)13-23(18)30-4/h5-13,21H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZSPJVICYOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC)C3=CC=CC4=C3C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(2,4-dimethoxyphenyl)-5-(8-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, with the CAS number 1797883-63-6, is a complex organic compound notable for its potential biological activities. Its molecular formula is , and it has a molecular weight of 404.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of pyrazole have been evaluated for their cytotoxic activities against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells.
Key Findings:
- Cytotoxicity : In vitro assays demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.00 to 29.85 µM across different cell lines .
- Mechanism of Action : Flow cytometry analysis indicated that these compounds induce apoptosis and cell cycle arrest in cancer cells. For example, one derivative was shown to inhibit the cell cycle by 45.1% in the G0/G1 phase and 32.9% in the S phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Methoxy Substituents : The presence of methoxy groups on the aromatic rings enhances lipophilicity and may improve cellular uptake.
- Pyrazole Ring : The dihydro-pyrazole moiety contributes to the compound's ability to interact with biological targets involved in cell proliferation and survival pathways.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | C6 (glioma) | 5.13 | Induces apoptosis |
| Cytotoxicity | SH-SY5Y (neuroblastoma) | 5.00 | Cell cycle arrest |
| Cytotoxicity | Various cancer types | 5.00 - 29.85 | Selective cytotoxicity |
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study investigated a series of pyrazole derivatives similar to our compound of interest for their anticancer activity against glioma cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM). This suggests that modifications leading to enhanced potency could be explored further for therapeutic applications .
Case Study 2: Structure Optimization
Research focused on optimizing the structure of pyrazole derivatives revealed that introducing electron-donating groups such as methoxy significantly improved their anticancer activity. This finding emphasizes the importance of SAR in drug design and development .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-(3-(2,4-dimethoxyphenyl)-5-(8-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer activities. For instance:
- Case Study : A study demonstrated that derivatives of pyrazole compounds showed cytotoxic effects on various cancer cell lines, suggesting potential for developing new anticancer agents .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases.
- Data Table : Comparative analysis of antioxidant activity against standard antioxidants.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid | 12.5 |
| Gallic Acid | 10.0 |
Anti-inflammatory Effects
Some studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Case Study : In vitro studies showed reduced levels of TNF-alpha in macrophages treated with pyrazole derivatives .
Therapeutic Potential
The diverse biological activities suggest potential therapeutic applications in:
- Cancer Treatment : As a lead compound for developing novel anticancer drugs.
- Neuroprotection : Due to its antioxidant properties, it may offer protection against neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazoline Derivatives
Key Observations:
Q & A
What synthetic methodologies are employed to prepare this pyrazoline derivative?
Answer:
The compound is synthesized via a multi-step approach:
Chalcone Precursor Formation : A chalcone intermediate is prepared by Claisen-Schmidt condensation of 8-methoxynaphthalene-1-carbaldehyde with 2,4-dimethoxyacetophenone under basic conditions (e.g., NaOH/ethanol).
Cyclization : The chalcone reacts with hydrazine hydrate in refluxing ethanol, catalyzed by piperidine, to form the dihydro-pyrazole ring.
Acetylation : The pyrazoline intermediate is acetylated using acetic anhydride to yield the final product .
Key Parameters : Reaction time (6–12 hrs), temperature (80–100°C), and solvent polarity influence yield. Purification involves column chromatography (silica gel, ethyl acetate/hexane) .
How can reaction conditions be optimized to improve synthetic efficiency?
Answer:
Advanced optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics compared to ethanol.
- Catalyst Alternatives : Lewis acids (e.g., ZnCl₂) or microwave irradiation can reduce reaction time and improve regioselectivity .
- Kinetic Studies : Monitoring reaction progress via TLC or HPLC to identify bottlenecks (e.g., slow cyclization step).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
